molecular formula C18H21BrO B1439229 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- CAS No. 63619-64-7

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-

Cat. No.: B1439229
CAS No.: 63619-64-7
M. Wt: 333.3 g/mol
InChI Key: BBSATKLPGGIPJT-UHFFFAOYSA-N
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Description

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a bromine atom and a hexyloxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The process involves the following steps:

Industrial Production Methods

Industrial production of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is unique due to its hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of liquid crystalline materials and other advanced organic compounds.

Properties

IUPAC Name

1-bromo-4-(4-hexoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSATKLPGGIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656530
Record name 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63619-64-7
Record name 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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